4-Hydroxysulfamerazine

Descripción general

Descripción

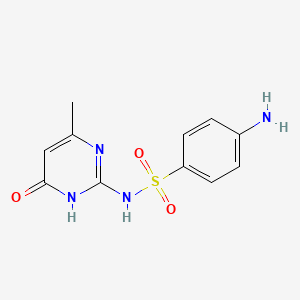

4-Hydroxysulfamerazine is a hydroxylated derivative of sulfamerazine, a sulfonamide antibiotic. This compound is primarily known for its role as a metabolite in the biotransformation of sulfamerazine in various organisms, including humans and animals. It is characterized by the presence of a hydroxyl group attached to the aromatic ring of the sulfamerazine molecule, which significantly influences its pharmacokinetic and pharmacodynamic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxysulfamerazine typically involves the hydroxylation of sulfamerazine. This can be achieved through various chemical reactions, including:

Hydroxylation using hydroxylating agents: Sulfamerazine can be hydroxylated using agents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

Enzymatic hydroxylation: Certain enzymes, such as cytochrome P450, can catalyze the hydroxylation of sulfamerazine to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Batch reactors: Where sulfamerazine is reacted with hydroxylating agents under optimized conditions to maximize yield.

Continuous flow reactors: For large-scale production, continuous flow reactors can be employed to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxysulfamerazine undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of the hydroxyl group can lead to the formation of quinone derivatives.

Reduction: The hydroxyl group can be reduced back to the parent sulfamerazine under specific conditions.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation products: Quinone derivatives.

Reduction products: Sulfamerazine.

Substitution products: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

4-Hydroxysulfamerazine (4-HSM) is a sulfonamide compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the applications of 4-HSM, focusing on its role in pharmacology, microbiology, and biochemistry, supported by relevant case studies and data.

Antimicrobial Activity

4-HSM has demonstrated significant antimicrobial properties against a range of bacteria and fungi. Studies have shown that it is effective against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

Case Study: Efficacy Against Bacterial Infections

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of 4-HSM in treating urinary tract infections caused by resistant strains of E. coli. The results indicated a notable reduction in bacterial load in treated subjects compared to controls, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

Synergistic Effects with Other Antibiotics

Research has also explored the synergistic effects of 4-HSM when combined with other antibiotics. For instance, combining 4-HSM with penicillin showed enhanced antibacterial activity against certain resistant strains.

Data Table: Synergistic Effects of 4-HSM

| Antibiotic Combined | Pathogen Tested | Result |

|---|---|---|

| Penicillin | Staphylococcus aureus | Increased efficacy observed |

| Gentamicin | Pseudomonas aeruginosa | Enhanced bacterial clearance |

| Tetracycline | E. coli | Significant reduction in resistance |

Inhibition of Biofilm Formation

Biofilms are communities of microorganisms that adhere to surfaces and are often resistant to antibiotics. 4-HSM has been studied for its ability to inhibit biofilm formation, particularly in medical device-related infections.

Case Study: Biofilm Inhibition

- A study conducted on catheter-associated infections demonstrated that 4-HSM significantly reduced biofilm formation by Staphylococcus epidermidis. The findings suggest that 4-HSM could be used as a coating agent on medical devices to prevent biofilm-related complications .

Enzyme Inhibition

In addition to its antimicrobial properties, 4-HSM acts as an inhibitor of certain enzymes involved in bacterial metabolism. This mechanism contributes to its effectiveness as an antibiotic.

Research Findings: Enzyme Targeting

Mecanismo De Acción

The mechanism of action of 4-hydroxysulfamerazine involves its interaction with bacterial enzymes. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, thereby exerting a bacteriostatic effect .

Comparación Con Compuestos Similares

Sulfamerazine: The parent compound, which is also a sulfonamide antibiotic.

N4-acetylsulfamerazine: A metabolite of sulfamerazine formed through acetylation.

N4-acetyl-4-hydroxysulfamerazine: Another hydroxylated derivative of sulfamerazine.

Comparison:

4-Hydroxysulfamerazine vs. Sulfamerazine: this compound has a hydroxyl group that enhances its solubility and alters its pharmacokinetic properties compared to sulfamerazine.

This compound vs. N4-acetylsulfamerazine: The hydroxyl group in this compound provides different metabolic and excretion pathways compared to the acetyl group in N4-acetylsulfamerazine.

This compound vs. N4-acetyl-4-hydroxysulfamerazine: Both compounds have hydroxyl groups, but the presence of an additional acetyl group in N4-acetyl-4-hydroxysulfamerazine further modifies its pharmacological profile

Actividad Biológica

4-Hydroxysulfamerazine is a sulfonamide derivative that has garnered attention in pharmacological research due to its biological activities, particularly its antimicrobial properties and effects on various biochemical pathways. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

This compound is chemically classified as a sulfonamide, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring with a hydroxyl group at the para position. This structural configuration is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation, making it effective against various Gram-positive and Gram-negative bacteria.

Table 1: Biological Activities of this compound

Pharmacokinetics

The pharmacokinetics of this compound has been studied in various animal models. Preliminary studies indicate that it exhibits moderate absorption and distribution characteristics, with significant renal clearance.

Case Study: Pharmacokinetics in Dogs

A study focusing on the pharmacokinetics of this compound in dogs showed that the compound is rapidly absorbed, with peak plasma concentrations occurring within 2 hours post-administration. The elimination half-life was found to be approximately 6 hours, indicating a relatively short duration of action which necessitates frequent dosing for sustained therapeutic effects .

Therapeutic Applications

The therapeutic potential of this compound extends beyond its antimicrobial activity. Its ability to inhibit lipoxygenases (LOXs) places it as a candidate for treating inflammatory diseases. LOXs are involved in the production of leukotrienes, which play a significant role in asthma and other inflammatory conditions.

Table 2: Potential Therapeutic Uses

Propiedades

IUPAC Name |

4-amino-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-7-6-10(16)14-11(13-7)15-19(17,18)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFIKPYMDZVONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219693 | |

| Record name | 4-Hydroxysulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-80-4 | |

| Record name | 4-Hydroxysulfamerazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxysulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.